molecular formula C5H5Cl3N2S B12475001 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride

Cat. No.: B12475001
M. Wt: 231.5 g/mol
InChI Key: TWPUVXLERDBUFS-UHFFFAOYSA-N
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Description

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiazole ring substituted with a 2,2-dichloro-vinyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride typically involves the reaction of 2,2-dichloro-vinyl ketones with thiazole derivatives. One common method includes the reaction of 2,2-dichloro-vinyl ketones with hydroxylamine hydrochloride to form the corresponding oximes. These oximes are then subjected to heterocyclization under the action of t-butyl potassium in t-butanol, resulting in the formation of the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme associated with the nervous systems of insects, leading to its use as an insecticide . Additionally, it may interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride is unique due to its thiazole ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H5Cl3N2S

Molecular Weight

231.5 g/mol

IUPAC Name

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C5H4Cl2N2S.ClH/c6-4(7)1-3-2-10-5(8)9-3;/h1-2H,(H2,8,9);1H

InChI Key

TWPUVXLERDBUFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C=C(Cl)Cl.Cl

Origin of Product

United States

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